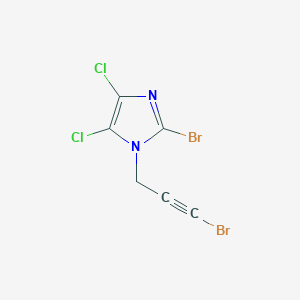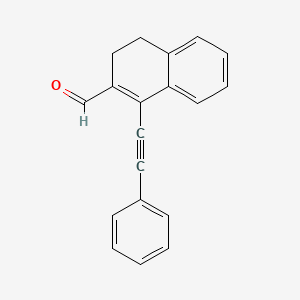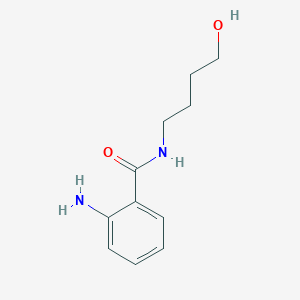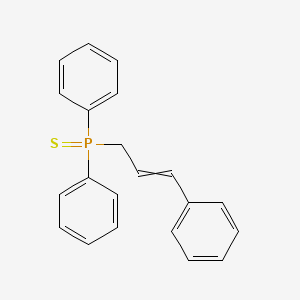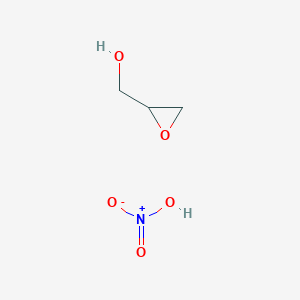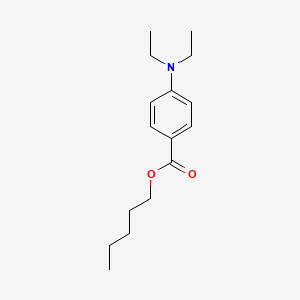
Pentyl 4-(diethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 4-(diethylamino)benzoate is an organic compound known for its applications in various fields, particularly in the cosmetic industry as a UV filter. It is a derivative of benzoic acid and is characterized by its ester functional group. This compound is also known for its stability and effectiveness in absorbing ultraviolet radiation, making it a valuable ingredient in sunscreen formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(diethylamino)benzoate typically involves the esterification of 4-(diethylamino)benzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-(diethylamino)benzoic acid+pentanolH2SO4Pentyl 4-(diethylamino)benzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 4-(diethylamino)benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(diethylamino)benzoic acid and pentanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination.
Major Products
Hydrolysis: 4-(diethylamino)benzoic acid and pentanol.
Oxidation: Various carboxylic acids and ketones.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Pentyl 4-(diethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products
Wirkmechanismus
The primary mechanism of action of Pentyl 4-(diethylamino)benzoate is its ability to absorb ultraviolet radiation, particularly in the UV-A range. This absorption prevents the radiation from penetrating the skin and causing damage. The compound achieves this by converting the absorbed UV energy into harmless heat, which is then dissipated. The molecular targets include the aromatic ring and the ester functional group, which are responsible for the UV absorption properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(dimethylamino)benzoate
- Methyl 4-(dimethylamino)benzoate
- Butyl 4-(dimethylamino)benzoate
Uniqueness
Pentyl 4-(diethylamino)benzoate is unique due to its longer alkyl chain, which enhances its solubility in organic solvents and its compatibility with various cosmetic formulations. This makes it more effective as a UV filter compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
143600-98-0 |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
pentyl 4-(diethylamino)benzoate |
InChI |
InChI=1S/C16H25NO2/c1-4-7-8-13-19-16(18)14-9-11-15(12-10-14)17(5-2)6-3/h9-12H,4-8,13H2,1-3H3 |
InChI-Schlüssel |
SFRJLTOGXFWYPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)

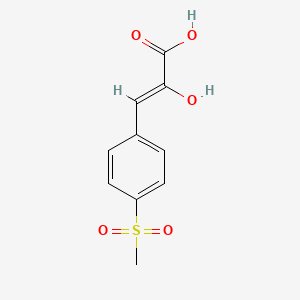
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
